molecular formula C8H15NO2S B13025055 N-(Thietan-3-yl)-1,4-dioxepan-6-amine

N-(Thietan-3-yl)-1,4-dioxepan-6-amine

Cat. No.: B13025055
M. Wt: 189.28 g/mol
InChI Key: SLHJVTJYMFRRFX-UHFFFAOYSA-N
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Description

N-(Thietan-3-yl)-1,4-dioxepan-6-amine is a heterocyclic compound featuring a thietane (3-membered sulfur-containing ring) and a 1,4-dioxepane (7-membered ring with two oxygen atoms). Its unique structure combines conformational rigidity from the thietane with the flexibility of the dioxepane, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

N-(thietan-3-yl)-1,4-dioxepan-6-amine

InChI

InChI=1S/C8H15NO2S/c1-2-11-4-7(3-10-1)9-8-5-12-6-8/h7-9H,1-6H2

InChI Key

SLHJVTJYMFRRFX-UHFFFAOYSA-N

Canonical SMILES

C1COCC(CO1)NC2CSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Thietan-3-yl)-1,4-dioxepan-6-amine typically involves the reaction of 2-(chloromethyl)thiirane with appropriate nucleophiles. One common method includes the reaction of 2-(chloromethyl)thiirane with 3,5-dibromo-4-nitropyrazole in the presence of bases such as potassium hydroxide (KOH) in an aqueous medium . This reaction leads to the formation of the desired thietane derivative through a thiirane-thietane rearrangement.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(Thietan-3-yl)-1,4-dioxepan-6-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thietane ring.

    Substitution: Nucleophilic substitution reactions can occur at the carbon-sulfur bond, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(Thietan-3-yl)-1,4-dioxepan-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Thietan-3-yl)-1,4-dioxepan-6-amine involves its interaction with various molecular targets. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparison

The compound is compared to five analogs (JNJ-54717793, NAT-1, NAT-2, BBAC, and MOP) based on molecular architecture, functional groups, and synthetic complexity.

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Applications/Notes
N-(Thietan-3-yl)-1,4-dioxepan-6-amine Thietane + 1,4-dioxepane Amine, ether, sulfide ~207.3 (estimated) Drug discovery (theoretical)
JNJ-54717793 7-azabicyclo[2.2.1]heptane Fluoropyrimidine, trifluoromethylpyrazine ~473.4 CNS-targeted candidate (structure only)
NAT-1/NAT-2 Thiazolidinone + nicotinamide 4-Methoxyphenyl (NAT-1), phenolic (NAT-2) ~350–400 (estimated) Antioxidant/anti-inflammatory studies
BBAC Biphenyl + benzimidazole Benzamide, thioether ~500.6 (estimated) Kinase inhibition (structure only)
MOP Cyano-substituted benzamide Trifluoromethyl, cyano, phenoxy ~505.3 Anthelmintic agent (structure only)
Key Observations:
  • Ring Systems: The target compound’s thietane-dioxepane system contrasts with NAT-1/2’s thiazolidinone and JNJ-54717793’s bicyclic framework. Smaller rings (e.g., thietane) confer strain and reactivity, while larger rings (e.g., dioxepane) enhance solubility.

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